molecular formula C18H14N4O5 B12888307 N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12888307
M. Wt: 366.3 g/mol
InChI Key: QWYIBMNVOOXCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both nitrobenzoyl and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:

    Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 2-(quinolin-8-yloxy)acetimidamide: This intermediate can be synthesized by reacting 8-hydroxyquinoline with chloroacetonitrile, followed by treatment with ammonia.

    Coupling Reaction: The final step involves the reaction of 4-nitrobenzoyl chloride with 2-(quinolin-8-yloxy)acetimidamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-((4-Aminobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and 8-hydroxyquinoline.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or cancer cells.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group could also undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetamide: Similar structure but with an amide instead of an imidamide group.

    N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetonitrile: Similar structure but with a nitrile group instead of an imidamide group.

Uniqueness

N-((4-Nitrobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both nitrobenzoyl and quinolinyl groups, which confer distinct chemical and biological properties. Its imidamide group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N4O5

Molecular Weight

366.3 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 4-nitrobenzoate

InChI

InChI=1S/C18H14N4O5/c19-16(11-26-15-5-1-3-12-4-2-10-20-17(12)15)21-27-18(23)13-6-8-14(9-7-13)22(24)25/h1-10H,11H2,(H2,19,21)

InChI Key

QWYIBMNVOOXCMC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OC/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.